molecular formula C5H8Na5O14P3 B12411505 Xylene Cyanol FF (Technical Grade)

Xylene Cyanol FF (Technical Grade)

Cat. No.: B12411505
M. Wt: 499.98 g/mol
InChI Key: UJNGSXHPBPBVKF-LVGJVSMDSA-I
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Description

Triphenylmethane Dye Classification

Xylene Cyanol FF belongs to the triarylmethane dye family, specifically classified under diamino derivatives of triphenylmethane. These dyes feature a central methane carbon bonded to three aromatic rings, with amino and sulfonic acid groups dictating their chromatic and solubility properties. The compound’s planar structure enables π-π interactions with nucleic acids, enhancing its utility in electrophoretic applications. Unlike triamino triphenylmethanes (e.g., crystal violet), Xylene Cyanol FF contains two ethylamino substituents and two sulfonic acid groups, balancing cationic and anionic characteristics for optimal migration in gel matrices.

Chemical Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for Xylene Cyanol FF is sodium 4-{[4-(ethylamino)-3-methylphenyl][(1Z)-4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl}-6-hydroxybenzene-1,3-disulfonic acid. Common synonyms include Acid Blue 147, Cyanol FF, and C.I. 42135. The “FF” designation denotes its classification within the “Fast Farbstoff” (fast dye) series, reflecting early 20th-century German dye terminology.

Color Index and Registry Information

Officially recognized as Color Index (C.I.) 42135, Xylene Cyanol FF is registered under CAS 2650-17-1 and EC 220-167-5. Its molecular formula, C₂₅H₂₇N₂NaO₆S₂, corresponds to a molecular weight of 538.61 g/mol. The compound’s absorption maxima at 610–620 nm in aqueous solutions arise from conjugated π-electron systems in the triphenylmethane backbone.

Historical Context

Development of Triphenylmethane Dyes

Triphenylmethane dyes emerged in the 1850s with the synthesis of fuchsine, a magenta-colored compound derived from aniline and vinyl chloride. Xylene Cyanol FF represents a mid-20th-century innovation, optimized for enhanced solubility and pH stability through sulfonic acid substitutions. Unlike early triarylmethanes, which prioritized textile dyeing, this derivative was engineered for scientific precision, particularly in electrophoretic separation techniques.

Introduction in Laboratory Sciences

Adopted in the 1970s, Xylene Cyanol FF became a staple in agarose and polyacrylamide gel electrophoresis due to its predictable migration rates. In standard agarose gels, it co-migrates with DNA fragments of approximately 4,000 base pairs, while in polyacrylamide systems, it aligns with 106-base pair fragments. This reliability allowed researchers to replace radiolabeled markers with safer, visible alternatives, accelerating protocols in genomics and proteomics.

Evolution of Applications

Initially limited to nucleic acid tracking, Xylene Cyanol FF now serves as a pH indicator and spectrophotometric standard. Its molar extinction coefficient of ≥65,000 L·mol⁻¹·cm⁻¹ at 614 nm enables quantitative analysis of dye concentrations in buffer formulations. Recent studies explore its potential in capillary electrophoresis and microfluidic devices, leveraging its anionic charge for precise fluid dynamics control.

Significance in Scientific Research

Overview of Primary Applications

Key applications of Xylene Cyanol FF include:

  • Electrophoretic Tracking : Combined with bromophenol blue and orange G in loading dyes to monitor nucleic acid migration.
  • Spectrophotometric Calibration : Standard reference for validating UV-Vis spectrophotometers due to sharp absorption peaks.
  • pH Sensitivity : Color transitions between pH 1.2 (yellow) and pH 3.8 (blue) facilitate rough pH estimations in unbuffered solutions.

Role in Molecular Biology

In agarose gel electrophoresis, Xylene Cyanol FF’s migration rate inversely correlates with gel concentration, enabling size estimation of DNA fragments. For example, in a 1% agarose gel, the dye migrates at 3–4 cm/hour under 100 V, comparable to a 4 kbp DNA ladder. Researchers often prepare 0.5–1.0% (w/v) dye solutions in Tris-borate-EDTA (TBE) buffer, mixed with glycerol for density.

Importance in Analytical Chemistry

The dye’s high molar extinction coefficient allows detection at low concentrations (20 ppm), making it ideal for trace analysis. Table 1 summarizes its spectral properties:

Property Value Source
Absorption Maxima (λₘₐₓ) 610–620 nm
Molar Extinction Coefficient ≥65,000 L·mol⁻¹·cm⁻¹
Solubility in Water 20 ppm (clear dark blue)

These characteristics enable precise quantification in spectrophotometric assays, particularly when paired with algorithms correcting for background absorbance.

Properties

Molecular Formula

C5H8Na5O14P3

Molecular Weight

499.98 g/mol

IUPAC Name

pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C5H13O14P3.5Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5/t2-,3-,4-,5-;;;;;/m1...../s1

InChI Key

UJNGSXHPBPBVKF-LVGJVSMDSA-I

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Leuco Compound Oxidation (Traditional Method)

The conventional route involves oxidizing leuco bases of triphenylmethane dyes. A European patent (EP0120399A2) details this method:

  • Leuco Compound Preparation : A leuco intermediate (reduced form) is synthesized by condensing 4-(ethylamino)-3-methylbenzaldehyde with N-ethyl-N-(3-methylphenyl)amine in acidic conditions.
  • Oxidation with Manganese Dioxide : The leuco compound is dissolved in aqueous ammonia and oxidized using MnO₂ slurry in phosphoric acid (pH 1–4.5) at 0–100°C.
  • Salt Formation : The resulting dye is precipitated as an ammonium or alkaline earth metal salt.

Key Data :

  • Oxidant : MnO₂ (20% molar excess relative to leuco compound).
  • Yield : ~80–90% after purification.
  • Purity : ≥85% (technical grade).

Multi-Step Condensation (Modern Approach)

A Chinese patent (CN105503920A) outlines a seven-step synthesis:

Step 1: BOC Protection
  • Reagents : Compound 1 (unspecified leuco base) + di-tert-butyl dicarbonate (BOC₂O) in methanol/dioxane.
  • Conditions : 0–10°C, stirred overnight.
  • Outcome : BOC-protected intermediate (Compound 2) with 95% yield.
Step 2: Condensation Reaction
  • Reagents : Compound 2 + Compound 3 (aryl amine) in DMF with HOBt/DCC coupling agents.
  • Conditions : 0–10°C, followed by room-temperature stirring.
  • Outcome : Condensed product (Compound 4) with 57% yield.
Step 3: BOC Deprotection
  • Reagents : HCl/methanol solution.
  • Conditions : 0–10°C, overnight stirring.
  • Outcome : Amine intermediate (Compound 5) with 100% yield.
Step 4: Trifluoroacetyl Protection
  • Reagents : Compound 6 + trifluoroacetic anhydride.
  • Conditions : 50°C, 8 hours.
  • Outcome : Protected derivative (Compound 7) with 95% yield.
Step 5: Sulfonation
  • Reagents : Compound 7 + oxalyl chloride in dichloromethane/DMF.
  • Conditions : 0–10°C, overnight reaction.
  • Outcome : Sulfonated intermediate (Compound 8) with 52% yield.
Step 6: Final Coupling
  • Reagents : Compound 5 + Compound 8 in methanol/DMF with sodium bicarbonate.
  • Conditions : 0–10°C, overnight stirring.
  • Outcome : Crude Xylene Cyanol FF (Compound 9) with 30% yield after reversed-phase chromatography.
Step 7: Deprotection
  • Reagents : Compound 9 + ammonium acetate in methanol.
  • Conditions : Room temperature, overnight.
  • Outcome : Purified Xylene Cyanol FF (Compound 10) with 85% yield and 98% purity.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • DMF vs. Pyridine : DMF improves coupling efficiency in condensation steps compared to pyridine, reducing side reactions.
  • HOBt/DCC Coupling : Enhances amide bond formation with minimal racemization, critical for maintaining structural integrity.

Temperature Control

  • Low-Temperature Reactions : Steps involving acid chlorides (e.g., oxalyl chloride) require temperatures ≤10°C to prevent hydrolysis.
  • Thermal Stability : Post-sulfonation steps at 50°C ensure complete trifluoroacetyl group removal without degrading the dye.

Purification Techniques

  • Column Chromatography : Reversed-phase C18 columns achieve ≥98% purity, albeit with moderate yields (30–40%).
  • Salt Precipitation : Ammonium sulfate precipitation removes unreacted sulfonic acids, increasing dye content to ~75%.

Technical-Grade Specifications

Composition Analysis

Parameter Specification Method
Dye Content ≥70% UV-Vis (λₘₐₓ = 610–620 nm)
Loss on Drying ≤10% Gravimetric (105°C)
Heavy Metals ≤20 ppm ICP-MS

Comparative Analysis of Methods

Parameter Leuco Oxidation Multi-Step Synthesis
Steps 3 7
Yield 80–90% 30–85%
Purity 85% 98%
Scalability High Moderate
Cost Low (MnO₂) High (HOBt/DCC)

Challenges and Solutions

Impurity Management

  • Byproducts : Unreacted sulfonic acids and oligomers form during coupling. Solution: Gradient elution in chromatography.
  • Metal Contamination : Mn²⁺ residues from oxidation. Solution: Chelating resins (e.g., EDTA-treated).

Environmental Considerations

  • Waste Streams : DMF and dichloromethane require distillation for reuse.
  • MnO₂ Disposal : Neutralization with lime (Ca(OH)₂) converts Mn²⁺ to MnO₂ sludge for landfill.

Chemical Reactions Analysis

Phosphoribosyl pyrophosphate (pentasodium) undergoes various biochemical reactions, primarily involving the transfer of its phosphoribosyl group to other molecules. Some key reactions include:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tracking Dyes

Parameter Xylene Cyanol FF Bromophenol Blue Orange G
MW (g/mol) 554.61 ~669.96 ~452.37
Absorbance (nm) 615 590–600 470–490
Electrophoretic Use PAGE, large DNA Agarose, small DNA Native PAGE
Unique Applications Metal ion detection pH indicator Limited

Biological Activity

Xylene Cyanol FF, also known as Acid Blue 147, is a synthetic dye primarily used in molecular biology for tracking nucleic acids during electrophoresis. This article delves into its biological activity, safety profile, applications, and relevant research findings.

  • Chemical Name : Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate
  • CAS Number : 2650-17-1
  • Molecular Formula : C₂₅H₂₇N₂NaO₆S₂
  • Molecular Weight : 538.61 g/mol
  • Appearance : Dark green crystalline powder
  • Solubility : Soluble in water
  • pH : Approximately 3.8

Applications in Molecular Biology

Xylene Cyanol FF is predominantly utilized as a tracking dye in:

  • Agarose Gel Electrophoresis : It migrates with DNA fragments around 5 kb, allowing researchers to monitor the progress of DNA separation during electrophoresis .
  • RNA Loading Dye : It is also used in formamide-based loading buffers for RNA analysis .

Safety and Toxicology

Xylene Cyanol FF is classified as a hazardous substance under OSHA regulations. Its hazard statements include:

  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation .

While it has not been shown to produce significant adverse health effects in animal models, precautions are advised to minimize exposure due to its irritant properties. Good laboratory practices should be followed, including the use of personal protective equipment (PPE) when handling this compound .

Photocatalytic Degradation Studies

Recent studies have explored the photocatalytic degradation of Xylene Cyanol FF using synthesized bismuth-doped zinc oxide nanocatalysts. These studies indicate that photocatalysis can effectively degrade this dye under UV light irradiation, suggesting potential applications in wastewater treatment and environmental remediation .

Case Studies

  • Electrophoresis Tracking :
    • In a study involving the separation of DNA fragments, Xylene Cyanol FF was used as a tracking dye. The results confirmed its effectiveness in visualizing the migration of DNA during gel electrophoresis, allowing for accurate monitoring of separation processes.
  • Environmental Impact Assessment :
    • A case study assessed the environmental impact of Xylene Cyanol FF in aquatic systems. The findings suggested that while the dye is biodegradable under certain conditions, its presence in high concentrations can be detrimental to aquatic life due to its toxicological properties.

Data Table: Summary of Key Properties and Applications

Property/ParameterValue/Description
Chemical NameSodium hydrogen 4-[[4-(ethylamino)-m-tolyl]...
CAS Number2650-17-1
Molecular FormulaC₂₅H₂₇N₂NaO₆S₂
Molecular Weight538.61 g/mol
SolubilitySoluble in water
pH~3.8
Primary UseTracking dye in electrophoresis
Hazard ClassificationSkin and eye irritant

Q & A

Q. What is the functional role of Xylene Cyanol FF in nucleic acid electrophoresis, and how do its migration properties inform experimental design?

Xylene Cyanol FF serves as a tracking dye in agarose and polyacrylamide gel electrophoresis, providing visual markers for DNA/RNA migration. Its migration rate correlates with fragment size (e.g., ~4 kb in 1% agarose gels), enabling researchers to estimate electrophoretic progress . For precise results, combine it with bromophenol blue in loading buffers (e.g., 6× buffer: 0.05% Xylene Cyanol FF, 30% glycerol, 30 mM EDTA) to track multiple size ranges simultaneously. Adjust dye concentration (0.01–0.1% w/v) based on gel thickness and imaging sensitivity .

Q. How can researchers safely handle Xylene Cyanol FF in laboratory settings?

Adopt strict safety protocols:

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Work in a fume hood or glove box during prolonged procedures to minimize inhalation (H335 risk) .
  • Store waste in sealed containers labeled for halogenated organic compounds and dispose via certified hazardous waste services .

Q. What is the standardized method for preparing Xylene Cyanol FF-containing loading buffers for RNA vs. DNA electrophoresis?

  • DNA Loading Buffer (6×): Dissolve 0.25 g Xylene Cyanol FF and 0.25 g bromophenol blue in 200 mL deionized water. Add 180 mL glycerol and 4.4 g EDTA, adjust pH to 7.0 with NaOH, and dilute to 500 mL .
  • RNA Loading Buffer (10×): Use higher dye concentrations (0.25% each) and 50% glycerol to reduce RNA degradation during electrophoresis . Validate buffer compatibility with denaturing agents (e.g., formamide) for RNA integrity .

Advanced Research Questions

Q. How can Xylene Cyanol FF be utilized in catalytic spectrophotometric assays for trace metal detection (e.g., Fe, Al)?

Xylene Cyanol FF undergoes oxidation in the presence of H₂O₂ and KIO₄, accelerated by Fe/Al catalysis. Method:

  • Prepare a 1.0 × 10⁻³ M dye solution in deionized water .
  • Add 4 × 10⁻² M HNO₃ and 9.9 M H₂O₂ to the sample.
  • Monitor absorbance at 615 nm (λmax) over time; catalytic activity correlates with metal concentration .
  • Calibrate using standard metal solutions and account for interference from competing ions (e.g., Cu²⁺) via masking agents .

Q. What experimental factors influence the stability and dye content of technical-grade Xylene Cyanol FF?

  • Purity Assessment: Use HPLC with a C18 column and UV detection (615 nm). Technical-grade batches typically contain ≥75% active dye, with impurities affecting staining consistency .
  • Storage Stability: Store at room temperature in airtight, light-protected containers. Degradation (e.g., color fading) occurs under prolonged humidity or >25°C conditions .

Q. How does Xylene Cyanol FF interact with alternative tracking dyes (e.g., bromophenol blue) in co-electrophoresis systems?

Co-migration studies reveal pH-dependent interactions. For example:

  • In TAE buffer (pH 8.0), Xylene Cyanol FF migrates slower than bromophenol blue, enabling dual tracking of small/large fragments .
  • Adjust buffer composition (e.g., MOPS vs. Tris) to modulate migration discrepancies caused by ionic strength variations .

Q. What methodological challenges arise when optimizing Xylene Cyanol FF concentration for high-resolution PAGE gels?

  • Gel Percentage: In 8–12% polyacrylamide gels, reduce dye concentration to 0.01% to prevent band distortion .
  • Voltage Effects: High voltages (>150 V) may cause dye front smearing; pre-run gels for 10–15 minutes to stabilize current .

Methodological Troubleshooting

Q. Why might Xylene Cyanol FF exhibit anomalous migration in non-standard electrophoresis buffers?

  • pH Variability: Migration rates shift in buffers outside pH 7.5–8.5 (e.g., citrate-based systems) due to sulfonate group ionization changes .
  • Salt Interference: High NaCl (>100 mM) alters dye mobility; use desalting columns for contaminated samples .

Q. How can researchers validate the catalytic activity of Xylene Cyanol FF in oxidation-reduction assays?

  • Perform kinetic assays with stopped-flow spectrophotometry to measure initial reaction rates under varying H₂O₂/KIO₄ ratios .
  • Compare activation energies (Ea) of catalyzed vs. uncatalyzed reactions using Arrhenius plots .

Q. What strategies mitigate batch-to-batch variability in technical-grade Xylene Cyanol FF for histochemical staining?

  • Pre-test dye batches via peroxidase activity assays (e.g., hemoglobin staining) using standardized H₂O₂ concentrations .
  • Normalize dye concentrations spectrophotometrically (ε = 1.2 × 10⁴ M⁻¹ cm⁻¹ at 615 nm) before experimental use .

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